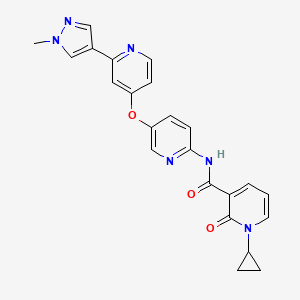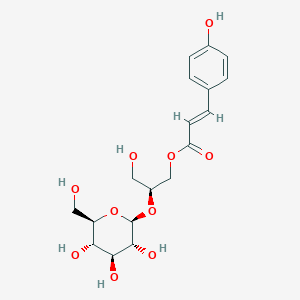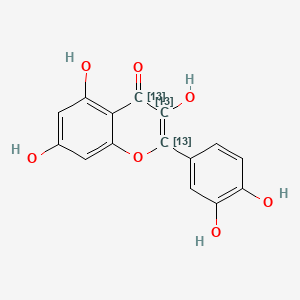
Quercetin-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quercetin-13C3 is a labeled form of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, leaves, seeds, and grains. Quercetin is known for its potent antioxidant properties and various health benefits. The “13C3” label indicates that three carbon atoms in the quercetin molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin-13C3 typically involves the incorporation of carbon-13 labeled precursors into the quercetin molecule. One common method is the use of labeled glucose or phenylalanine, which are metabolized by plants to produce quercetin with carbon-13 atoms. The reaction conditions often include controlled temperature, pH, and the presence of specific enzymes that facilitate the incorporation of the labeled carbon atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of plants that can metabolize carbon-13 labeled precursors. The plants are grown under controlled conditions to ensure the efficient incorporation of the labeled carbon atoms into the quercetin molecule. The quercetin is then extracted, purified, and labeled for use in various scientific applications.
化学反応の分析
Types of Reactions
Quercetin-13C3 undergoes several types of chemical reactions, including:
Oxidation: Quercetin can be oxidized to form various quinones and other oxidation products.
Reduction: Reduction reactions can convert quercetin to its dihydro form.
Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used. These reactions are often performed in organic solvents.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides, and are carried out in the presence of a base or acid catalyst.
Major Products
科学的研究の応用
Quercetin-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of metabolic pathways and reaction mechanisms.
Biology: Employed in studies of cellular uptake, distribution, and metabolism of quercetin.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of functional foods, dietary supplements, and pharmaceuticals.
作用機序
Quercetin-13C3 exerts its effects through several mechanisms:
Antioxidant Activity: Quercetin scavenges free radicals and chelates metal ions, reducing oxidative stress and protecting cells from damage.
Enzyme Inhibition: Quercetin inhibits enzymes such as quinone reductase 2 (QR2), which is involved in the metabolism of toxic quinolines.
Signal Transduction: Quercetin modulates various signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.
類似化合物との比較
Quercetin-13C3 can be compared with other similar flavonoids, such as:
Fisetin: Similar in structure and function, but with distinct differences in bioavailability and specific health benefits.
Kaempferol: Another flavonoid with similar antioxidant properties but different molecular targets and pathways.
Myricetin: Shares many properties with quercetin but has additional hydroxyl groups that influence its biological activity.
This compound stands out due to its labeled carbon atoms, which make it particularly useful for tracing and studying the compound in various scientific applications.
特性
分子式 |
C15H10O7 |
|---|---|
分子量 |
305.21 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i13+1,14+1,15+1 |
InChIキー |
REFJWTPEDVJJIY-UIDJNKKJSA-N |
異性体SMILES |
C1=CC(=C(C=C1[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


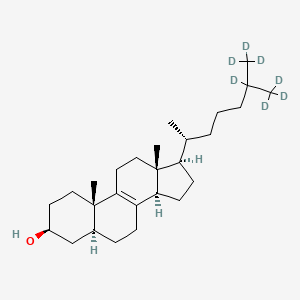
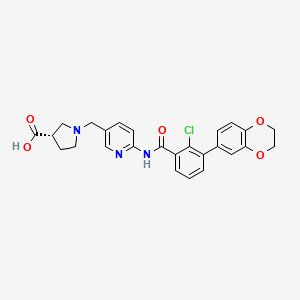
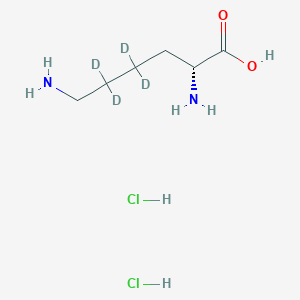

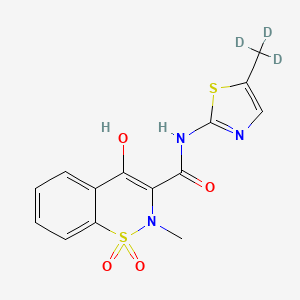
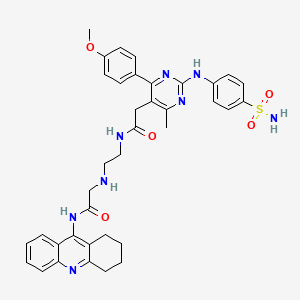
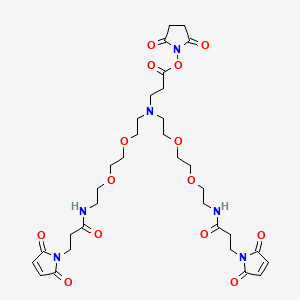
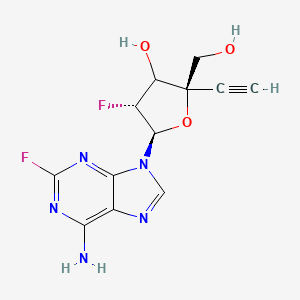
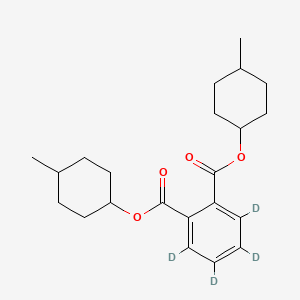
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
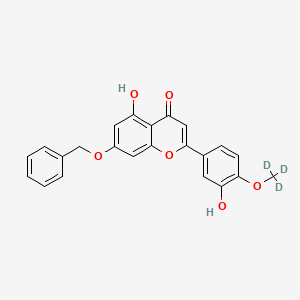
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
